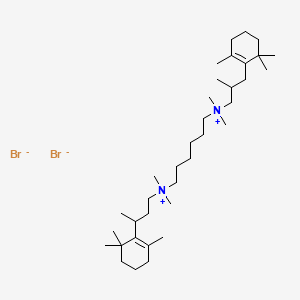![molecular formula C8H10ClNOS2 B13764082 Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German] CAS No. 73987-24-3](/img/structure/B13764082.png)
Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxin-4,5-dimethylenedisulfid hydrochlorid, also known as Pyridoxine hydrochloride, is a form of vitamin B6. It is a water-soluble vitamin that is naturally present in many foods and is used as a dietary supplement. Pyridoxine hydrochloride is essential for the metabolism of proteins, fats, and carbohydrates and plays a crucial role in the production of neurotransmitters and red blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The industrial synthesis of Pyridoxine hydrochloride typically involves the condensation of cyanoacetamide with 8-dicarbonyl compounds. This method, developed in the mid-20th century, has been refined over the years to increase yield and reduce costs. The process involves the formation of 1,3-oxazole derivatives, which are then subjected to diene condensation to form the pyridine ring structure. The final steps include catalytic hydrogenation and purification to obtain Pyridoxine hydrochloride .
Industrial Production Methods: Pyridoxine hydrochloride is produced on an industrial scale in several countries, including the USA, Switzerland, Japan, and Germany. The production process involves large-scale chemical synthesis, followed by purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and its role as a coenzyme in numerous enzymatic processes .
Common Reagents and Conditions: Common reagents used in the reactions involving Pyridoxine hydrochloride include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of Pyridoxine hydrochloride include its phosphorylated derivatives, such as Pyridoxal 5’-phosphate, which is the active coenzyme form of vitamin B6. These derivatives play a vital role in amino acid metabolism and neurotransmitter synthesis .
Scientific Research Applications
Pyridoxine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its role in preventing and treating vitamin B6 deficiency, sideroblastic anemia, and certain types of epilepsy. It is also used in the treatment of side effects associated with isoniazid therapy for tuberculosis .
In the industrial sector, Pyridoxine hydrochloride is used in the formulation of dietary supplements and fortified foods. It is also employed in the production of pharmaceuticals and as a standard reference material in analytical chemistry .
Mechanism of Action
Pyridoxine hydrochloride exerts its effects by being converted into its active form, Pyridoxal 5’-phosphate, in the body. This active form acts as a coenzyme in various enzymatic reactions, including the metabolism of amino acids, neurotransmitters, and lipids. Pyridoxal 5’-phosphate binds to specific enzymes and facilitates the transfer of functional groups, thereby regulating numerous biochemical pathways .
Comparison with Similar Compounds
Pyridoxine hydrochloride is part of the vitamin B6 family, which includes Pyridoxal and Pyridoxamine. These compounds share similar structures and functions but differ in their specific roles and biological activities. Pyridoxal 5’-phosphate, for example, is the most active form and is involved in a broader range of enzymatic reactions compared to Pyridoxine and Pyridoxamine .
List of Similar Compounds:- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
These compounds collectively contribute to the overall vitamin B6 activity in the body and are essential for maintaining various physiological functions .
Properties
CAS No. |
73987-24-3 |
|---|---|
Molecular Formula |
C8H10ClNOS2 |
Molecular Weight |
235.8 g/mol |
IUPAC Name |
7-methyl-1,4-dihydrodithiino[4,5-c]pyridin-6-ium-8-ol;chloride |
InChI |
InChI=1S/C8H9NOS2.ClH/c1-5-8(10)7-4-12-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H |
InChI Key |
OWQSCRAHATZPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[NH+]C=C2CSSCC2=C1O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


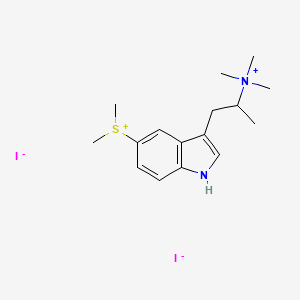


![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)


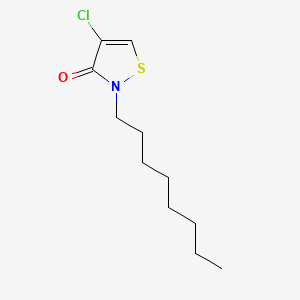
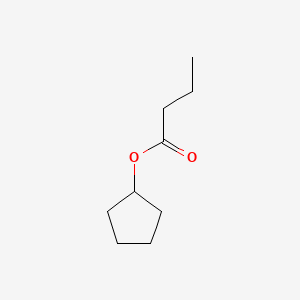
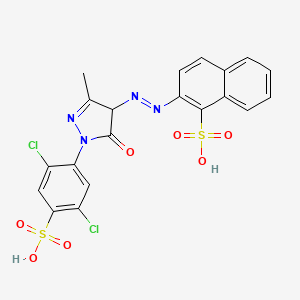
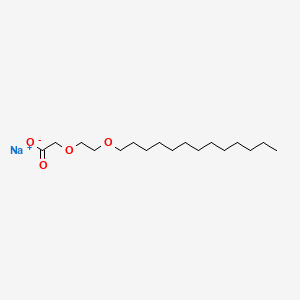
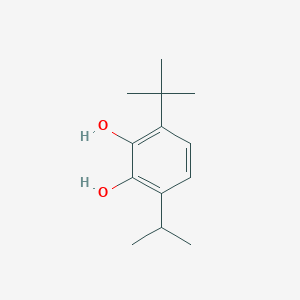
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
